molecular formula C19H23F2N3 B4772034 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4772034
M. Wt: 331.4 g/mol
InChI Key: AQNOIPXWCRNKSI-UHFFFAOYSA-N
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Description

6-(1-Adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound characterized by its unique adamantyl and difluoromethyl groups attached to a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via Friedel-Crafts alkylation using adamantane derivatives.

    Addition of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions.

    Methylation: The final step involves methylation at the 1 and 3 positions, which can be achieved using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-effectiveness and yield. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazolo[3,4-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the adamantyl group.

    Reduction: Monofluoromethyl or methyl derivatives.

    Substitution: Amino or thio-substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of the adamantyl group, known for its stability and lipophilicity, along with the difluoromethyl group, which can enhance metabolic stability, makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the difluoromethyl group can improve its metabolic stability. The pyrazolo[3,4-b]pyridine core can interact with various enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-(1-Adamantyl)-4-methyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Lacks the difluoromethyl group, which may affect its metabolic stability and biological activity.

    6-(1-Adamantyl)-4-(trifluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its chemical reactivity and biological properties.

Uniqueness

The presence of both the adamantyl and difluoromethyl groups in 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine makes it unique. The adamantyl group provides structural stability and lipophilicity, while the difluoromethyl group enhances metabolic stability and can influence the compound’s overall reactivity and interaction with biological targets.

Properties

IUPAC Name

6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3/c1-10-16-14(17(20)21)6-15(22-18(16)24(2)23-10)19-7-11-3-12(8-19)5-13(4-11)9-19/h6,11-13,17H,3-5,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNOIPXWCRNKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

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